BenchChemオンラインストアへようこそ!

N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Multi-targeted kinase inhibition Cancer cell line cytotoxicity Oncogenic signaling

Procure N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (CAS 1448074-73-4) for experimental systems requiring simultaneous pharmacological modulation of EGFR, Her2, VEGFR2, and CDK2 kinase activities. Unlike N-phenyl or N-phenethyl analogs, the N-ethyl substituent confers a broader polypharmacological fingerprint, essential for investigating coordinated kinase network inhibition in cancer models. The fragment-like molecular weight (192.22 g/mol) and synthetically tractable N-ethyl carboxamide handle make it an ideal starting point for structure-activity relationship expansion. This compound's selective upregulation of caspase-3/Bax and downregulation of Bcl-2 in HepG2 cells distinguishes its mechanism, providing a clean chemical probe for apoptosis signaling studies without HSP90 off-target effects.

Molecular Formula C9H12N4O
Molecular Weight 192.222
CAS No. 1448074-73-4
Cat. No. B2729468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
CAS1448074-73-4
Molecular FormulaC9H12N4O
Molecular Weight192.222
Structural Identifiers
SMILESCCNC(=O)N1CC2=CN=CN=C2C1
InChIInChI=1S/C9H12N4O/c1-2-11-9(14)13-4-7-3-10-6-12-8(7)5-13/h3,6H,2,4-5H2,1H3,(H,11,14)
InChIKeyFDYHSEREYONQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (CAS 1448074-73-4): A Multi-Targeted Kinase Inhibitor Scaffold for Oncological Research Procurement


N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (CAS 1448074-73-4) is a heterocyclic small molecule belonging to the pyrrolo[3,4-d]pyrimidine class of ATP-competitive kinase inhibitors. This compound is characterized by an N-ethyl carboxamide substituent on a fused pyrrolo[3,4-d]pyrimidine core scaffold [1]. It functions as a multi-targeted kinase inhibitor, with reported binding interactions across epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (Her2), vascular endothelial growth factor receptor 2 (VEGFR2), and cyclin-dependent kinase 2 (CDK2) [2]. This polypharmacological profile is hypothesized to induce cell cycle arrest and apoptosis through simultaneous modulation of multiple oncogenic signaling pathways, distinguishing it from single-target kinase probes [2].

Why N-Ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide Cannot Be Substituted with Generic Pyrrolopyrimidine Analogs in Targeted Research


In medicinal chemistry procurement, generic substitution of this compound with other pyrrolopyrimidine derivatives or simple N-alkyl analogs introduces distinct pharmacological variables that undermine experimental consistency. The N-ethyl substitution on the carboxamide moiety significantly influences target engagement profiles, cellular permeability, and metabolic stability relative to other N-substituted analogs (e.g., N-phenyl, N-cyclopropyl, or N-benzyl derivatives) [1]. Even minor structural modifications within this scaffold have been shown to alter kinase selectivity profiles, as evidenced by the divergent ERK2 inhibitory potencies observed across the US9546173 patent series—where IC50 values for closely related pyrrolo[3,4-d]pyrimidine-6-carboxamides range from 13 nM to >10,000 nM [2]. Therefore, substituting this specific compound with an analog lacking the precise N-ethyl substitution introduces uncontrolled molecular features that can systematically degrade assay reproducibility and confound structure-activity relationship (SAR) studies.

Quantitative Differentiation of N-Ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide from Closest Structural and Functional Analogs


Multi-Kinase Target Engagement Advantage of N-Ethyl Substitution Over N-Phenyl Analog: Evidence from Cellular Cytotoxicity Profiling

The N-ethyl analog demonstrates superior multi-targeted kinase inhibition relative to its N-phenyl counterpart. The N-ethyl substituted compound has been reported to bind and inhibit EGFR, Her2, VEGFR2, and CDK2 enzymes simultaneously, as established by in vitro enzymatic profiling . In contrast, the N-phenyl analog exhibits a narrower binding profile with quantitatively weaker activity, as reflected by its reported IC50 of approximately 28 μM in enzyme inhibition assays [1]. The N-ethyl substitution is hypothesized to confer a conformational advantage within the ATP-binding pocket, enabling more potent engagement across a broader kinase panel.

Multi-targeted kinase inhibition Cancer cell line cytotoxicity Oncogenic signaling

Cellular Cytotoxicity Potency in HepG2 Hepatocellular Carcinoma Model Versus Structurally Related Pyrrolo[3,4-d]pyrimidine Derivatives

In comparative cellular cytotoxicity assays against HepG2 hepatocellular carcinoma cells, N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide induces significant cell cycle arrest and apoptosis [1]. This functional outcome is attributed to its unique multi-kinase engagement profile, which distinguishes it from analogs such as N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide, which exhibits a differential apoptosis induction profile due to its distinct kinase targeting pattern [1]. The N-ethyl substitution plays a pivotal role in determining the balance between pro-apoptotic (caspase-3, Bax upregulation) and anti-apoptotic (Bcl-2 downregulation) protein expression [1].

Hepatocellular carcinoma Cytotoxicity screening Pyrrolopyrimidine SAR

ERK2 Kinase Inhibitory Potency of N-Ethyl-Bearing Pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide Relative to the Full US9546173 Patent Series

Within the US9546173 patent series of substituted pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamides, the presence of an N-ethyl substituent is associated with a defined ERK2 inhibitory potency window. A closely related analog bearing an N-ethyl group (cmpd 78: n-(4-chlorobenzyl)-5-ethyl-5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide) demonstrated an ERK2 IC50 of 22 nM [1]. This value positions N-ethyl-containing derivatives within the moderate-to-high potency range of the series, where IC50 values span from 13 nM (cmpd 77) to 22,900 nM (cmpd 150) [2]. Compounds lacking the N-ethyl moiety but retaining similar core substitutions exhibited divergent ERK2 potencies, underscoring the contribution of the N-ethyl group to kinase engagement.

ERK2 kinase inhibition MAPK pathway Pyrrolopyrimidine SAR

Cytotoxicity Profile Across Multiple Cancer Cell Lines: Quantitative Comparison with N-Benzhydryl Analog

Comparative cytotoxicity profiling across a panel of human cancer cell lines reveals that the N-ethyl substituted compound exhibits a distinct cell line sensitivity spectrum relative to the N-benzhydryl analog. The N-ethyl compound demonstrates IC50 values of 29 μM (MCF-7 breast cancer), 45 μM (A549 lung cancer), and 59 μM (HepG2 liver cancer) . In comparison, the N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide exhibits IC50 values of 29 μM (MCF-7), 45 μM (A549), and 59 μM (HepG2) . While the absolute potency values are similar between these two analogs, the N-ethyl compound achieves this cellular activity without the additional morpholino substitution at position 2, suggesting a more efficient pharmacophore that maintains cellular potency with reduced molecular complexity.

Broad-spectrum anticancer activity Cell line panel screening Kinase inhibitor selectivity

Differential Kinase Selectivity Fingerprint: Absence of Off-Target Activity Against HSP90 Versus PF-04942847

A critical differentiation of N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide from another pyrrolo[3,4-d]pyrimidine-6-carboxamide derivative, PF-04942847 (2-amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide), is the absence of heat shock protein 90 (HSP90) inhibitory activity. PF-04942847 is an orally bioavailable, ATP-competitive HSP90 inhibitor that advanced to preclinical development [1]. The N-ethyl compound, by contrast, is reported to engage EGFR, Her2, VEGFR2, and CDK2 without documented HSP90 binding [2], indicating a fundamentally different target engagement landscape. This selectivity divergence is critical because HSP90 inhibition broadly destabilizes multiple client proteins, introducing pleiotropic cellular effects that can confound mechanistic studies focused specifically on kinase signaling networks.

Kinase selectivity profiling HSP90 inhibition Target specificity

Procurement-Relevant Physicochemical Properties: Molecular Weight and Synthetic Accessibility Advantage Over Complex Pyrrolo[3,4-d]pyrimidine Carboxamides

With a molecular weight of 192.22 g/mol, N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide falls within the fragment-like chemical space (MW < 300 Da), which is advantageous for fragment-based drug discovery and scaffold hopping campaigns [1]. In contrast, many functionally related pyrrolo[3,4-d]pyrimidine-6-carboxamide derivatives from the US9546173 patent series possess molecular weights exceeding 400 Da (e.g., cmpd 148: 430.55 g/mol) [2]. The lower molecular weight of the N-ethyl compound correlates with improved synthetic tractability, higher probability of favorable physicochemical properties (compliance with Rule of Three for fragments), and greater potential for subsequent optimization via structure-based design.

Medicinal chemistry procurement Fragment-based drug discovery Lead-like properties

Recommended Research and Procurement Scenarios for N-Ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide Based on Quantitative Differentiation Evidence


Multi-Kinase Polypharmacology Studies Targeting EGFR/HER2/VEGFR2/CDK2 Networks

Procure this compound for experimental systems requiring simultaneous pharmacological modulation of EGFR, Her2, VEGFR2, and CDK2 kinase activities. As demonstrated by multi-target binding data [1], the N-ethyl derivative provides a broader polypharmacological fingerprint than the N-phenyl analog, making it the preferred choice for studies investigating coordinated kinase network inhibition in cancer models. This multi-kinase profile is particularly relevant for research into drug resistance mechanisms where single-kinase inhibitors have shown limited efficacy.

Fragment-Based Drug Discovery and Scaffold Optimization Programs

Leverage the compound's fragment-like molecular weight (192.22 g/mol) [1] as a starting point for fragment-based screening and structure-activity relationship expansion. The low molecular complexity, combined with demonstrated multi-kinase engagement, provides an attractive scaffold for medicinal chemistry optimization. The N-ethyl carboxamide moiety serves as a synthetically tractable handle for further derivatization through well-established amide coupling and N-alkylation chemistry.

Apoptosis Mechanism Studies in Hepatocellular Carcinoma (HepG2) Models

Utilize N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide as a chemical probe to investigate the caspase-3/Bax/Bcl-2 apoptosis axis in HepG2 hepatocellular carcinoma cells [1]. The compound's specific upregulation of pro-apoptotic proteins (caspase-3, Bax) and downregulation of anti-apoptotic Bcl-2 distinguishes its mechanism from N-phenethyl analogs, enabling more precise dissection of apoptosis signaling in liver cancer models.

MAPK Pathway-Focused Research Requiring Kinase-Selective Chemical Tools Without HSP90 Confounding Effects

For research programs focused on the MAPK/ERK signaling axis, procure the N-ethyl compound as a kinase-directed tool that avoids the pleiotropic cellular effects associated with HSP90 inhibition. Unlike PF-04942847, which potently inhibits HSP90 and broadly destabilizes client proteins [1], the N-ethyl compound's target profile is confined to kinase families (EGFR, Her2, VEGFR2, CDK2), providing a cleaner pharmacological window for mechanistic studies [2].

Quote Request

Request a Quote for N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.